molecular formula C13H13N5O2 B5025764 4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine

Cat. No. B5025764
M. Wt: 271.27 g/mol
InChI Key: AXSOQRYUUJNROL-UHFFFAOYSA-N
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Description

The compound “4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine” is a complex organic molecule that contains several functional groups. It has a benzimidazole group, an oxadiazole group, and a vinyloxy group . The molecular formula of this compound is C13H13N5O2 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and oxadiazole rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The vinyloxy group contains a vinyl ether linkage, which consists of an oxygen atom bonded to a vinyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole and oxadiazole rings might participate in electrophilic substitution reactions due to the presence of delocalized electrons. The vinyloxy group could potentially undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

4-[1-(2-ethenoxyethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-19-8-7-18-10-6-4-3-5-9(10)15-13(18)11-12(14)17-20-16-11/h2-6H,1,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOQRYUUJNROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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